Dipotassium;2-dodec-2-enylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium;2-dodec-2-enylbutanedioate, also known as dipotassium dodec-2-enylsuccinate, is a chemical compound with the molecular formula C16H26K2O4 and a molecular weight of 360.572 g/mol . This compound is characterized by its unique structure, which includes a dodecenyl group attached to a butanedioate backbone. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;2-dodec-2-enylbutanedioate typically involves the reaction of dodecenylsuccinic anhydride with potassium hydroxide. The reaction is carried out in an aqueous medium, where the anhydride is first hydrolyzed to form the corresponding dodecenylsuccinic acid. This acid then reacts with potassium hydroxide to form the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous stirring and maintaining the reaction temperature at an optimal level to facilitate the complete conversion of the anhydride to the dipotassium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;2-dodec-2-enylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond in the dodecenyl group to a single bond, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides or other electrophiles are used in substitution reactions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dipotassium;2-dodec-2-enylbutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dipotassium;2-dodec-2-enylbutanedioate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The dodecenyl group provides hydrophobic interactions, while the butanedioate backbone can form hydrogen bonds and ionic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium dodecenylsuccinate
- Dipotassium dodecylsuccinate
- Dipotassium octenylsuccinate
Uniqueness
Dipotassium;2-dodec-2-enylbutanedioate is unique due to its specific structure, which combines a dodecenyl group with a butanedioate backbone. This structure imparts distinct chemical properties, such as enhanced hydrophobicity and reactivity, making it suitable for various applications that similar compounds may not be able to fulfill .
Eigenschaften
Molekularformel |
C16H26K2O4 |
---|---|
Molekulargewicht |
360.57 g/mol |
IUPAC-Name |
dipotassium;2-dodec-2-enylbutanedioate |
InChI |
InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
AQWHEUOSFAMWCV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.